molecular formula C21H16BrNO2 B2856601 N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide CAS No. 313274-86-1

N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide

Cat. No. B2856601
CAS RN: 313274-86-1
M. Wt: 394.268
InChI Key: FGKAFVXTNWYEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer progression. Overexpression of MMPs has been associated with the invasion and metastasis of cancer cells, making them attractive targets for cancer therapy. BB-94 has been shown to inhibit MMPs with high potency and selectivity, making it a valuable tool for studying the role of MMPs in different biological processes.

Mechanism of Action

BB-94 inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs require a zinc ion for their catalytic activity, and BB-94 chelates the zinc ion, thereby inhibiting the enzyme activity. BB-94 has been shown to be a reversible inhibitor of MMPs, and its potency and selectivity depend on the structure of the enzyme active site.
Biochemical and physiological effects:
BB-94 has been shown to have various biochemical and physiological effects, including inhibition of tumor cell invasion, angiogenesis, and inflammation. It has also been shown to enhance wound healing and tissue regeneration. BB-94 has been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages for lab experiments, including its high potency and selectivity for MMPs, its reversible inhibition of enzyme activity, and its ability to inhibit multiple MMPs. However, BB-94 has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using BB-94 in lab experiments.

Future Directions

There are several future directions for the use of BB-94 in scientific research. One direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94. Another direction is to study the role of MMPs in different biological processes using BB-94 as a tool. Additionally, BB-94 can be used in combination with other therapeutic agents to enhance their efficacy and reduce their toxicity. Finally, BB-94 can be used in clinical trials to evaluate its potential as a therapeutic agent for cancer and other diseases.

Synthesis Methods

BB-94 can be synthesized using a multi-step procedure that involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzophenone followed by the reaction with methyl magnesium bromide and then with hydroxylamine hydrochloride. The final product is obtained through the reaction with benzoyl chloride and triethylamine.

Scientific Research Applications

BB-94 has been extensively used in scientific research for its ability to inhibit MMPs. It has been shown to inhibit MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13 with high potency and selectivity. BB-94 has been used to study the role of MMPs in various physiological and pathological processes, including cancer progression, angiogenesis, inflammation, and wound healing.

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c1-14-7-12-19(23-21(25)16-8-10-17(22)11-9-16)18(13-14)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKAFVXTNWYEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide

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